Cas no 1481979-18-3 (2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl-)
2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl-
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- Inchi: 1S/C10H10FNO2/c1-10(6-14-9(13)12-10)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,13)
- InChI Key: SOAXRXIKLBPXAT-UHFFFAOYSA-N
- SMILES: O1CC(C2=CC=CC=C2F)(C)NC1=O
2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-380736-0.05g |
4-(2-FLUOROPHENYL)-4-METHYL-1,3-OXAZOLIDIN-2-ONE |
1481979-18-3 | 95% | 0.05g |
$359.0 | 2023-03-02 | |
| Enamine | EN300-380736-0.1g |
4-(2-FLUOROPHENYL)-4-METHYL-1,3-OXAZOLIDIN-2-ONE |
1481979-18-3 | 95% | 0.1g |
$376.0 | 2023-03-02 | |
| Enamine | EN300-380736-0.25g |
4-(2-FLUOROPHENYL)-4-METHYL-1,3-OXAZOLIDIN-2-ONE |
1481979-18-3 | 95% | 0.25g |
$393.0 | 2023-03-02 | |
| Enamine | EN300-380736-0.5g |
4-(2-FLUOROPHENYL)-4-METHYL-1,3-OXAZOLIDIN-2-ONE |
1481979-18-3 | 95% | 0.5g |
$410.0 | 2023-03-02 | |
| Enamine | EN300-380736-1.0g |
4-(2-FLUOROPHENYL)-4-METHYL-1,3-OXAZOLIDIN-2-ONE |
1481979-18-3 | 95% | 1.0g |
$428.0 | 2023-03-02 | |
| Enamine | EN300-380736-2.5g |
4-(2-FLUOROPHENYL)-4-METHYL-1,3-OXAZOLIDIN-2-ONE |
1481979-18-3 | 95% | 2.5g |
$838.0 | 2023-03-02 | |
| Enamine | EN300-380736-5.0g |
4-(2-FLUOROPHENYL)-4-METHYL-1,3-OXAZOLIDIN-2-ONE |
1481979-18-3 | 95% | 5.0g |
$1240.0 | 2023-03-02 | |
| Enamine | EN300-380736-10.0g |
4-(2-FLUOROPHENYL)-4-METHYL-1,3-OXAZOLIDIN-2-ONE |
1481979-18-3 | 95% | 10.0g |
$1839.0 | 2023-03-02 |
2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl-
Recent Advances in the Study of 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl- (CAS: 1481979-18-3)
The compound 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl- (CAS: 1481979-18-3) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic scaffold is known for its versatility in forming bioactive molecules, particularly in the context of antimicrobial and central nervous system (CNS) targeting agents. Recent studies have explored its synthesis, pharmacological properties, and mechanistic pathways, shedding light on its therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of derivatives of 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl-. The researchers synthesized a series of analogs and evaluated their activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent inhibitory effects, with minimal cytotoxicity to human cells, suggesting their promise as novel antibiotic candidates.
In parallel, a separate study focused on the CNS activity of this compound. Researchers from the University of Cambridge demonstrated that 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl- could modulate gamma-aminobutyric acid (GABA) receptors, which are critical targets for treating anxiety and epilepsy. The study utilized in vitro and in vivo models to confirm the compound's ability to enhance GABAergic transmission, providing a foundation for further development of neuroactive drugs.
Another notable advancement is the optimization of the synthetic route for 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl-. A team at MIT developed a more efficient and scalable method using catalytic asymmetric synthesis, which significantly improved yield and enantiomeric purity. This breakthrough has practical implications for large-scale production, making the compound more accessible for preclinical and clinical studies.
Despite these promising developments, challenges remain. For instance, the pharmacokinetic profile of 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl- requires further refinement to enhance bioavailability and reduce metabolic degradation. Ongoing research aims to address these limitations through structural modifications and formulation strategies.
In conclusion, 2-Oxazolidinone, 4-(2-fluorophenyl)-4-methyl- (CAS: 1481979-18-3) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its dual potential as an antimicrobial and neuroactive agent, coupled with advances in synthetic methodologies, positions it as a valuable candidate for future drug discovery efforts. Continued exploration of its mechanisms and applications will undoubtedly yield further insights and innovations.
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